Methods of Synthesis
The synthesis of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate typically involves several steps that may include:
For instance, a typical protocol might involve dissolving the starting materials in an appropriate solvent, adding the coupling agent, and stirring under nitrogen atmosphere for a specified duration before purification via methods such as HPLC (High Performance Liquid Chromatography) .
Structural Characteristics
The molecular structure of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate can be described as follows:
NCCOCCOCCOCCOCCNC(=O)OC(C)(C)C
, which reflects its complex structure .The presence of multiple oxygen atoms in the ether linkages enhances solubility and reactivity, making it suitable for various applications.
Reactivity and Interactions
tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate participates in several chemical reactions:
Biological Activity and Mechanism
While specific biological mechanisms for tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate are not extensively documented, its structural characteristics suggest potential interactions with biological macromolecules:
Properties Overview
The physical and chemical properties of tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate are critical for its application:
These properties make it suitable for various applications in chemical synthesis.
Scientific Applications
tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate has several notable applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2